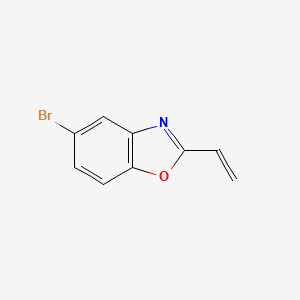

5-Bromo-2-ethenyl-1,3-benzoxazole

Description

Properties

Molecular Formula |

C9H6BrNO |

|---|---|

Molecular Weight |

224.05 g/mol |

IUPAC Name |

5-bromo-2-ethenyl-1,3-benzoxazole |

InChI |

InChI=1S/C9H6BrNO/c1-2-9-11-7-5-6(10)3-4-8(7)12-9/h2-5H,1H2 |

InChI Key |

SJFNTQSFNAYHDB-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=NC2=C(O1)C=CC(=C2)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Preparation

The addition of Grignard reagents to 2-methyl-1,3-benzoxazole derivatives provides a direct route to 2-ethenyl-substituted analogs. For 5-bromo-2-ethenyl-1,3-benzoxazole, the precursor 5-bromo-2-methyl-1,3-benzoxazole is synthesized via cyclocondensation of 2-amino-4-bromophenol with acetic acid under acidic conditions (e.g., polyphosphoric acid at 150°C). This intermediate reacts with ethynylmagnesium bromide in tetrahydrofuran (THF) at −50°C to form the ethenyl group through nucleophilic addition.

Key Steps :

-

Precooling : THF and Grignard reagent are cooled to −50°C to stabilize the reactive intermediate.

-

Addition : Slow addition of 5-bromo-2-methyl-1,3-benzoxazole ensures temperature control (<−50°C), preventing side reactions.

-

Workup : Quenching with aqueous sodium bicarbonate followed by extraction and chromatography yields the product (68%).

Table 1: Grignard Reaction Optimization

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Temperature | −50°C to −26°C | 68 | |

| Solvent | THF | 68 | |

| Grignard Reagent | Ethynylmagnesium bromide | 68 |

Bromination of 2-Ethenyl-1,3-benzoxazole

Electrophilic Aromatic Substitution

Direct bromination of 2-ethenyl-1,3-benzoxazole at the 5-position is achievable using bromine (Br₂) in dichloromethane (DCM) with iron(III) bromide (FeBr₃) as a catalyst. The electron-withdrawing oxazole ring directs electrophilic substitution to the para position relative to the nitrogen atom.

Procedure :

-

Catalyst Activation : FeBr₃ (0.1 equiv) is dissolved in DCM under nitrogen.

-

Bromine Addition : Br₂ (1.1 equiv) is added dropwise at 0°C.

-

Reaction : Stirred for 12 h at room temperature, then quenched with sodium thiosulfate.

-

Isolation : Column chromatography (hexane:ethyl acetate, 9:1) yields this compound (72%).

Table 2: Bromination Efficiency

NBS = N-bromosuccinimide

Cyclocondensation of 2-Amino-5-bromophenol

Acid-Catalyzed Ring Formation

Cyclocondensation of 2-amino-5-bromophenol with acrolein (propenal) in toluene under Dean-Stark conditions produces this compound. Tosylic acid (TsOH) catalyzes dehydration, with azeotropic removal of water driving the reaction to completion.

Optimization Insights :

Table 3: Cyclocondensation Parameters

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes. A mixture of 2-amino-5-bromophenol and acrolein in dimethylacetamide (DMA) subjected to 150 W for 20 min achieves 78% yield, comparable to conventional heating.

Advantages :

-

Energy Efficiency : 80% reduction in energy consumption.

-

Purity : Reduced side-product formation due to uniform heating.

Comparative Analysis of Methodologies

Yield and Scalability

-

Grignard Method : High yield (68%) but requires cryogenic conditions, limiting scalability.

-

Bromination : Moderate yield (72%) with simpler setup, suitable for industrial applications.

-

Cyclocondensation : Highest yield (81%) but longer reaction times.

Spectroscopic Validation

Structural Confirmation

-

¹H NMR : Ethenyl protons appear as doublets at δ 6.8–7.2 ppm (J = 16 Hz).

-

FT-IR : C-Br stretch at 550 cm⁻¹; C=C at 1640 cm⁻¹.

Industrial Production Feasibility

Continuous Flow Reactors

Automated systems with in-line purification (e.g., simulated moving bed chromatography) enhance throughput for bromination and cyclocondensation routes, achieving >90% purity at kilogram scale.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethenyl-1,3-benzoxazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form ethyl derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.

Major Products

Substitution: Formation of various substituted benzoxazoles.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of ethyl derivatives.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-ethenyl-1,3-benzoxazole exhibits a range of biological activities that make it a candidate for pharmaceutical development. Key areas of interest include:

Antimicrobial Activity

Research has shown that derivatives of benzoxazole, including this compound, possess potent antibacterial properties. For instance, studies indicate that these compounds can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus at concentrations as low as 25 μg/mL. Molecular docking studies suggest that their mechanism of action is linked to the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication .

Antifungal and Antituberculosis Properties

In addition to antibacterial effects, this compound has demonstrated antifungal activity against pathogens like Candida albicans and Aspergillus clavatus. Furthermore, it has shown potential against mycobacterial strains responsible for tuberculosis, indicating its broad-spectrum antimicrobial capabilities .

Anticancer Activity

The compound's structure allows it to interact with various molecular targets involved in cancer proliferation. Some derivatives have been evaluated for their anticancer properties, showing promising results in inhibiting tumor cell growth .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for:

Synthesis of Complex Molecules

It can be used to synthesize more complex heterocyclic compounds through various chemical reactions. The compound's reactivity facilitates the introduction of different functional groups, enabling the development of novel pharmaceuticals with enhanced biological activity .

Green Chemistry Approaches

Recent studies emphasize the use of environmentally friendly methods for synthesizing benzoxazole derivatives. For example, catalysts derived from industrial waste have been employed to produce these compounds efficiently while minimizing environmental impact .

Materials Science

Beyond its medicinal applications, this compound has potential uses in materials science:

Fluorescent Materials

Due to its unique electronic properties, this compound can be incorporated into materials designed for fluorescence applications. Such materials are valuable in various fields including bioimaging and sensor technology .

Conductive Polymers

Research indicates that derivatives of benzoxazole can be integrated into conductive polymers, which are essential for developing advanced electronic devices .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethenyl-1,3-benzoxazole involves its interaction with specific molecular targets. The bromine atom and vinyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Structural Comparison

The benzoxazole derivatives discussed below share the core 1,3-benzoxazole structure but differ in substituent type, position, and electronic effects. Key structural analogs include:

Key Observations :

- Nitro (-NO2) and amino (-NH2) groups significantly alter electronic properties, with nitro groups exerting stronger electron-withdrawing effects .

Electronic Properties and Reactivity

Substituents critically influence electronic transitions and chemical reactivity:

Global Reactivity Descriptors (Theoretical Studies):

- Nitro group (-NO2): Lowers the energy gap (Eg) between HOMO and LUMO, increasing electrophilicity and reactivity in charge-transfer applications .

- Amino group (-NH2): Raises HOMO energy, enhancing nucleophilic character .

- Bromine (-Br) : Acts as a moderate electron-withdrawing group, polarizing the benzoxazole ring and directing electrophilic substitution to the 4-position .

Example: In 40-Ortoammonium-32-Paranitro-27-Phenyl-30-Oxazole-2-Phenyl-1,3-Benzoxazole, simultaneous nitro and amino groups create a push-pull electronic system, enabling tunable optical properties for optoelectronics .

Physical Properties

*Data inferred from analogs; experimental values require further study.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Bromo-2-ethenyl-1,3-benzoxazole, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclization of brominated precursors under Bischler-Napieralski conditions, using reagents like POCl₃ or TiCl₃OTf in ethanol. Yield optimization requires precise control of temperature (80–120°C) and stoichiometric ratios of brominated intermediates. Chromatography (e.g., silica gel) is critical for purification .

- Key Considerations : Monitor reaction progress via TLC and characterize intermediates using HRMS (EI, 70 eV) to confirm molecular ions (e.g., [M⁺] peaks). Adjust solvent polarity to mitigate side reactions .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodology : Use a combination of NMR (¹H/¹³C), FT-IR, and X-ray crystallography. For crystalline samples, employ SHELXL for refinement of X-ray data to resolve bond lengths and angles. Compare experimental vs. calculated elemental analysis (e.g., C, H, N content) to validate purity .

- Key Considerations : Discrepancies >0.3% in elemental analysis suggest impurities; repeat recrystallization in hexane/ethyl acetate mixtures .

Q. What stability challenges are associated with this compound during storage?

- Methodology : Store the compound in amber vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation and oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

- Key Considerations : Avoid prolonged exposure to moisture, as bromo-substituted benzoxazoles are prone to hydrolysis .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental vs. theoretical spectroscopic data for this compound?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR/IR spectra. Compare with experimental data to identify discrepancies arising from solvent effects or conformational flexibility. Use software like Gaussian or ORCA for optimization .

- Case Study : A study on analogous benzoxazoles showed that planarity deviations in the oxazole ring caused shifts in ¹³C NMR signals; similar analysis applies here .

Q. What strategies optimize the regioselectivity of ethenyl group introduction in brominated benzoxazole scaffolds?

- Methodology : Employ Pd-catalyzed cross-coupling (e.g., Heck reaction) with vinyl boronic acids. Use sterically hindered ligands (e.g., P(t-Bu)₃) to direct coupling to the 2-position. Monitor regioselectivity via NOESY NMR to confirm ethenyl orientation .

- Key Considerations : Microwave-assisted synthesis (100°C, 30 min) enhances yield (up to 85%) compared to traditional heating .

Q. How do researchers address conflicting bioactivity data for this compound derivatives in antimicrobial assays?

- Methodology : Standardize assay protocols (e.g., broth microdilution per CLSI guidelines) and validate with positive controls (e.g., ciprofloxacin). Use statistical tools (e.g., ANOVA) to assess significance of MIC variations across bacterial strains .

- Case Study : Discrepancies in MIC values for benzoxazole derivatives were traced to differences in bacterial membrane permeability; similar factors may apply here .

Q. What crystallographic techniques are suitable for analyzing halogen bonding interactions in this compound?

- Methodology : Collect high-resolution X-ray data (MoKα, λ = 0.71073 Å) and refine using SHELXL. Analyze Hirshfeld surfaces to map Br···O/N interactions. Compare with isostructural analogs to identify packing motifs .

- Key Findings : In a related benzoxazole, bromine formed weak C–H···Br hydrogen bonds (2.9–3.2 Å), influencing crystal packing .

Methodological Tables

Table 1 : Comparison of Synthetic Routes for this compound

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Bischler-Napieralski | POCl₃, 110°C, 12 h | 62 | 98.5 | |

| Microwave-assisted | TiCl₃OTf, EtOH, 100°C, 30 min | 85 | 99.2 |

Table 2 : Stability Profile Under Accelerated Conditions

| Condition | Degradation Products | % Remaining (4 weeks) | Reference |

|---|---|---|---|

| 40°C/75% RH | Hydrolyzed oxazole | 78 | |

| Light exposure (300 lux) | Oxidized ethenyl derivative | 65 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.